molecular formula C14H20N2O5 B2446952 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid CAS No. 1026741-71-8

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid

Cat. No.: B2446952
CAS No.: 1026741-71-8
M. Wt: 296.323
InChI Key: NFQVLTFXOOHQTN-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxy and methoxy functional groups, making it an interesting subject for chemical studies.

Scientific Research Applications

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypropylamine with 2-methoxyaniline under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypropylamino)-4-(2-ethoxyanilino)-4-oxobutanoic acid
  • 2-(3-Hydroxypropylamino)-4-(2-methylthioanilino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3-hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-21-12-6-3-2-5-10(12)16-13(18)9-11(14(19)20)15-7-4-8-17/h2-3,5-6,11,15,17H,4,7-9H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQVLTFXOOHQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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